Product packaging for 4-Fluorobenzamide(Cat. No.:CAS No. 824-75-9)

4-Fluorobenzamide

Cat. No.: B1200420
CAS No.: 824-75-9
M. Wt: 139.13 g/mol
InChI Key: VNDHYTGVCGVETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Benzamides in Contemporary Scientific Disciplines

Fluorinated benzamides, a prominent class of organic compounds, have garnered substantial attention across a multitude of scientific disciplines due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine into the benzamide (B126) scaffold can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and electronic properties. vulcanchem.comambeed.com In medicinal chemistry, this often translates to enhanced therapeutic potential, leading to the development of novel drugs with improved pharmacokinetic profiles. fishersci.comontosight.ai The high electronegativity and small size of the fluorine atom can lead to stronger interactions with enzyme active sites and receptors. vulcanchem.com Beyond pharmaceuticals, fluorinated benzamides are integral to materials science, where their incorporation into polymers can enhance thermal stability and chemical resistance. chemimpex.comrsc.org In the realm of agrochemicals, these compounds are utilized in the formulation of more effective pesticides and herbicides. chemimpex.comgoogle.com

Evolution of Research Trajectories for this compound and its Analogs

Initial research into this compound and its analogs was largely centered on their synthesis and fundamental characterization. Early studies focused on establishing efficient synthetic routes, often involving the reaction of 4-fluorobenzoyl chloride with various amines. Over time, the focus has shifted towards exploring the diverse applications of these compounds. A significant trajectory has been in the field of medicinal chemistry, where researchers have systematically modified the core this compound structure to develop potent and selective therapeutic agents. This has led to the investigation of this compound derivatives as anti-inflammatory, analgesic, anticancer, and neuroprotective agents. researchgate.netnih.gov For instance, derivatives have been designed as inhibitors of enzymes like Bruton's tyrosine kinase (BTK) for autoimmune diseases and as ligands for serotonin (B10506) receptors for potential migraine therapy. acs.org In materials science, the evolution has seen the use of this compound-containing monomers to create advanced semi-aromatic polyamides with superior thermal and mechanical properties. rsc.org

Scope and Research Imperatives for this compound Investigations

The current scope of this compound research is broad, encompassing its role as a critical building block in organic synthesis and its direct application in various fields. chemimpex.com Key research imperatives include the design and synthesis of novel derivatives with enhanced biological activity and selectivity for specific targets. researchgate.net There is a growing emphasis on understanding the structure-activity relationships (SAR) to guide the rational design of new compounds. For example, research is ongoing to develop this compound-based compounds as potent non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastric tolerability. researchgate.net Another critical area of investigation is its application in targeted therapies, such as protein degraders in cancer research. Furthermore, the development of more sustainable and efficient synthetic methodologies for this compound and its derivatives remains an important research focus. google.commdpi.com The exploration of its utility in creating novel functional materials with tailored properties also continues to be a significant research avenue. chemimpex.comrsc.org

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H6FNO fishersci.comchembk.com
Molecular Weight 139.13 g/mol chemimpex.comchembk.com
Appearance White to almost white powder/crystal fishersci.comchemimpex.com
Melting Point 154 - 157 °C fishersci.comchemimpex.com
Boiling Point 253.1 ± 23.0 °C at 760 mmHg chembk.com
Solubility Soluble in many organic solvents vulcanchem.com
pKa 14.58 ± 0.20 (predicted) vulcanchem.com

Synthesis and Characterization of this compound

A prevalent method for the synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with an amine source. For instance, N-Cyclopropyl-4-fluorobenzamide is synthesized by reacting 4-fluorobenzoyl chloride with cyclopropylamine. vulcanchem.com Another common approach is the hydrolysis of fluorobenzonitriles. google.com For example, this compound can be prepared from 4-fluorobenzonitrile (B33359) via hydrolysis using a hydrogen peroxide solution in the presence of a base. google.com

The characterization of this compound and its derivatives is routinely accomplished using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is fundamental for elucidating the molecular structure. researchgate.netmdpi.com Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify characteristic functional groups, such as the amide C=O and N-H bonds. researchgate.net For definitive structural confirmation and to study intermolecular interactions in the solid state, single-crystal X-ray diffraction is an indispensable tool. researchgate.netresearchgate.neteurjchem.com

Applications of this compound in Scientific Research

The this compound moiety is a versatile scaffold that has found applications in diverse areas of scientific research.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. chemimpex.com Its derivatives have been investigated for various therapeutic applications:

Anti-inflammatory and Analgesic Agents: Novel this compound derivatives have been designed and synthesized as potent anti-inflammatory and analgesic agents with improved gastric tolerability and selectivity for COX-2. researchgate.net

Anticancer Agents: The this compound backbone is present in compounds designed as potential anticancer agents, including inhibitors of Bruton's tyrosine kinase (BTK) which is implicated in certain cancers. ontosight.ai

Neuroprotective and Neuropathic Pain Agents: Derivatives such as N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide have been synthesized and shown to reduce neuropathic pain by acting as antagonists of the σ1 receptor. nih.gov Others are being explored for treating cognitive disorders. smolecule.com

Antiviral Agents: Certain this compound analogs have demonstrated moderate activity against HIV-1 replication. researchgate.net

Materials Science

In materials science, this compound is utilized in the creation of high-performance polymers. chemimpex.com For example, difluorobenzamide monomers derived from 4-fluorobenzoyl chloride are used in the synthesis of semi-aromatic polyamides. These resulting polymers exhibit excellent thermal stability, with high glass transition temperatures and good mechanical properties, making them suitable for melt processing. rsc.org

Agrochemicals

This compound and its derivatives are important intermediates in the production of agrochemicals. chemimpex.comgoogle.com The inclusion of the fluorinated benzamide structure can enhance the efficacy of herbicides and insecticides. chemimpex.comgoogle.comcymitquimica.com

Chemical Reactions and Derivatives of this compound

This compound can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common reactions include:

Oxidation: The amino group in derivatives like N-(5-Amino-2-methylphenyl)-4-fluorobenzamide can be oxidized to form nitro derivatives.

Reduction: The nitro group on a derivative can be reduced back to an amino group.

Substitution: The fluorine atom on the benzene (B151609) ring can be substituted by other nucleophiles under specific reaction conditions.

Amide Bond Formation: The core this compound structure is often built via amide bond formation between 4-fluorobenzoic acid or its activated derivatives and an amine.

The derivatization of this compound has led to numerous compounds with significant biological activities.

Notable Derivatives and Their Research Significance

Derivative NameResearch Significance
N-(5-Amino-2-methylphenyl)-4-fluorobenzamide Investigated as a selective inhibitor of Bruton's tyrosine kinase (BTK) for potential use in treating autoimmune disorders and cancers.
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) A haloperidol (B65202) analog that shows promise in reducing neuropathic pain through σ1 receptor antagonism. nih.gov
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide A potent and selective 5-HT1F receptor agonist with potential for migraine therapy. acs.org
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide (FK-960) Studied for its potential to treat cognitive disorders like dementia and Alzheimer's disease. smolecule.com
4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide Synthesized and evaluated for its anti-inflammatory and analgesic properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO B1200420 4-Fluorobenzamide CAS No. 824-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDHYTGVCGVETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231717
Record name 4-Fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-75-9
Record name 4-Fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FLUOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB79F3XB1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Chemical Transformations of 4 Fluorobenzamide

Established Synthetic Pathways to 4-Fluorobenzamide

The primary routes to synthesize this compound typically involve amidation reactions or fluorination strategies applied to benzamide (B126) scaffolds.

Amidation reactions are a cornerstone for the synthesis of this compound. A common approach involves the reaction of 4-fluorobenzoyl chloride with ammonia (B1221849) or an ammonium (B1175870) source. 4-Fluorobenzoyl chloride (PubChem CID: 67879) is a key intermediate for this process. nih.govfishersci.canih.gov

Another method for amide synthesis involves the hydration of nitriles. For instance, this compound can be obtained through the hydration of 4-fluorobenzonitrile (B33359). Optimized conditions for such hydration reactions, particularly for various nitriles, have been explored. One study describes the use of NaOH as a promoter in isopropanol (B130326) (IPA) at 60 °C for 24 hours to achieve good yields of amides from nitriles. oatext.com This metal-free, mild, and efficient method offers a practical route for amide synthesis. oatext.com

Furthermore, direct amidation reactions have been developed, such as the copper-catalyzed amidation of primary and secondary alkyl boronic esters with amides like this compound. While initial conditions provided poor yields, optimized conditions using specific ligands (e.g., 1,3-diketimine (nacnac) ligands with Cu(OAc)2) significantly improved efficiency, yielding the desired products in high yields (e.g., 90%). nih.gov Another method involves the direct amidation of aldehydes with hydroxylamines, promoted by TBAF·3H2O in the presence of KOH, which can yield various amides, including those with a this compound core. acs.org

Table 1: Examples of Amidation Reaction Conditions for Amide Synthesis

Reaction TypeStarting MaterialsConditionsPromoter/CatalystYieldReference
Nitrile HydrationNitriles (e.g., 4-fluorobenzonitrile)IPA, 60 °C, 24hNaOH69% oatext.com
Copper-Catalyzed AmidationAlkyl boronic ester + this compoundCu(OAc)2, nacnac ligand (L1), NaOSiMe3, DTBPCu(OAc)2 / nacnac90% nih.gov
Aldehyde AminationAldehyde + HydroxylamineCH2Cl2, TBAF·3H2O, KOH, room temperatureTBAF·3H2O / KOHModerate to Good acs.org

Introducing fluorine into benzamide structures to specifically yield this compound or its fluorinated derivatives is another synthetic avenue. While direct fluorination of benzamide to specifically yield this compound is less common as a primary synthetic route compared to amidation of pre-fluorinated precursors, fluorination strategies are crucial for synthesizing complex fluorinated benzamide derivatives.

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing fluorine into aromatic rings, often utilizing electron-withdrawing groups in ortho or para positions to the leaving group to activate the phenyl ring. nih.gov This can be relevant for synthesizing this compound from a precursor like 4-nitrobenzamide, where the nitro group is replaced by fluoride. nih.gov

More broadly, fluorination in the context of benzamide scaffolds often involves using already fluorinated starting materials or introducing fluorine at a later stage. For instance, the synthesis of fluorinated benzamides can involve amide coupling reactions where a fluorinated aniline (B41778) or benzoic acid derivative is used. mdpi.com The trifluoromethyl group, for example, can be introduced using fluorinated aniline, forming the amide product from carboxylic acid and aromatic amine. mdpi.com

Environmentally friendly synthesis methods for amides have gained attention. A notable example for this compound synthesis is the hydrolysis of 4-fluorobenzonitrile using a water extract of pomelo peel ash (WEPPA). researchgate.netresearchgate.netmdpi.com This method is considered eco-friendly and practical as it does not require external transition metals, bases, or organic solvents. researchgate.netmdpi.com

The pomelo peel is dried and then burned to produce ash. A water extract of this ash (WEPPA) is then used as the reaction medium. The WEPPA acts as a green solvent, an in-situ base, and potentially a reductant. researchgate.net The hydration of nitriles to amides in WEPPA proceeds with moderate to excellent yields. researchgate.netmdpi.com For this compound (2g), this method has shown good reusability, with WEPPA being recycled at least four times while maintaining good yields. mdpi.com The target product, this compound, being a water-insoluble white solid, can be easily separated by simple filtration, eliminating the need for column chromatography. mdpi.com

Fluorination Strategies for Benzamide Scaffolds

Synthesis of this compound Derivatives and Advanced Analogues

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives and advanced analogues, often with specific biological or material science applications.

N-substituted 4-fluorobenzamides are a significant class of derivatives, synthesized by reacting 4-fluorobenzoyl chloride (PubChem CID: 67879) with various primary or secondary amines. nih.govfishersci.canih.gov This amidation reaction is a common and effective route.

Examples of N-substituted 4-fluorobenzamides and their synthetic routes include:

N-(4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide : This derivative can be synthesized by reacting 2-amino-4-(substituted)phenylthiazoles with 4-fluorobenzoyl chloride in dimethyl formamide (B127407) or dichloromethane, with the dropwise addition of diisopropyl ethylamine. derpharmachemica.com

N-benzyl-4-fluorobenzamide : This compound can be obtained through the direct amidation of benzaldehyde (B42025) and benzylamine (B48309) using a polymer-supported copper(II) complex as a catalyst. lookchem.com

N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide : This N-substituted derivative, while having fluorine at the 2-position, illustrates the general approach. It can be synthesized from nitro- and fluoro-substituted benzoyl chloride with 4-amino-1-benzylpiperidine. nih.gov

N-(1,3,5-trimethylpyrazole-4-yl)-4-fluorobenzamide : This derivative is prepared by reacting 4-amino-1,3,5-trimethylpyrazole with 4-fluorobenzoyl chloride. nih.govtandfonline.com

4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide : This compound was synthesized by the reaction of 4-fluorobenzohydrazide with phthalic anhydride (B1165640) in acetic acid. researchgate.net

Table 2: Representative N-Substituted this compound Derivatives and their Synthesis

Derivative NameStarting MaterialsReaction Type/ConditionsReference
N-(4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide2-amino-4-(substituted)phenylthiazole + 4-fluorobenzoyl chlorideAmidation in DMF/DCM with diisopropyl ethylamine derpharmachemica.com
N-benzyl-4-fluorobenzamideBenzaldehyde + BenzylamineDirect amidation using polymer-supported Cu(II) complex, acetonitrile, 60 °C, 6h lookchem.com
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideNitro/fluoro-substituted benzoyl chloride + 4-amino-1-benzylpiperidineAmidation nih.gov
N-(1,3,5-trimethylpyrazole-4-yl)-4-fluorobenzamide4-amino-1,3,5-trimethylpyrazole + 4-fluorobenzoyl chlorideAmidation nih.govtandfonline.com
4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide4-fluorobenzohydrazide + phthalic anhydrideReaction in acetic acid researchgate.net

This compound moieties can be incorporated into polymeric systems, leading to materials with tailored properties. This often involves the use of difluorobenzamide monomers in polymerization reactions.

For instance, novel semi-aromatic polyamides have been synthesized using difluorobenzamide monomers containing varying numbers of methylene (B1212753) groups. These monomers are typically prepared by the reaction of a diamine and 4-fluorobenzoyl chloride via a facile interfacial reaction method. researchgate.net These difluorobenzamide monomers then react with bisphenol monomers (e.g., bisphenol AP, hydroquinone, or 4,4'-biphenol) to form poly(ether ether amide)s. researchgate.net

Specific examples include:

N,N′-bis(this compound)dicyclohexyl methane (B114726) (BFDCM) : This monomer is synthesized from 4-fluorobenzoyl chloride and 4,4′-diaminodicyclohexylmethane through an interfacial reaction. BFDCM can then be used with 1,4-benzenediol (HQ) or 4,4′-biphenol (BH) to prepare novel poly(arylene ether amide)s (HQ-BFDCM and BH-BFDCM) containing an aliphatic ring. researchgate.net

1,6-N,N′-bis(this compound)hexane (BFBH) : This difluoro-monomer can be used to synthesize semi-aromatic copoly(ether ether amide)s with other bisphenols like 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BHPPE) and 1,4-benzenediol (HQ). researchgate.net

These polymeric systems often exhibit desirable thermal properties, such as high glass-transition temperatures and weight-loss temperatures, making them suitable for various advanced material applications. researchgate.net

Advanced Characterization and Spectroscopic Investigations of 4 Fluorobenzamide and Its Derivatives

X-ray Diffraction Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. Through the analysis of diffraction patterns, it is possible to elucidate bond lengths, bond angles, and the precise spatial organization of molecules within the crystal lattice.

Single-crystal X-ray diffraction has been employed to determine the structures of 4-fluorobenzamide and several of its derivatives, revealing key conformational and crystallographic details.

For instance, an experimental charge density analysis of This compound was conducted using high-resolution X-ray diffraction data collected at 100 K. acs.org The study aimed to investigate the nature of F···F intermolecular interactions. acs.org

The structures of several N-arylsulfonyl-4-fluorobenzamides have been elucidated. nih.gov A study detailed the crystal structures of 4-fluoro-N-(2-methylphenylsulfonyl)benzamide (I), N-(2-chlorophenylsulfonyl)-4-fluorobenzamide (II), and N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate (III). nih.gov In compound (I), the asymmetric unit contains two independent molecules (A and B), whereas (II) has one, and (III) contains one molecule of the compound and one water molecule. nih.gov The dihedral angles between the two aromatic rings are 82.83 (11)° and 85.01 (10)° for molecules A and B of compound (I), 89.91 (10)° for compound (II), and 81.82 (11)° for compound (III). nih.gov

Another derivative, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , was synthesized and its structure confirmed by single-crystal X-ray diffraction. eurjchem.comresearchgate.netresearchgate.net The compound crystallizes as a monohydrate (C₁₅H₉FN₂O₃·H₂O) in the monoclinic space group P2₁/n. eurjchem.comresearchgate.netresearchgate.netdntb.gov.ua

The crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide , a tri-fluorinated benzamide (B126), was determined at 294 K. mdpi.com It crystallizes in the monoclinic space group Pn, and its two aromatic rings are nearly coplanar, with an interplanar angle of 0.7(2)°. mdpi.com

Table 1: Selected Crystallographic Data for this compound Derivatives

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate eurjchem.comresearchgate.netresearchgate.netdntb.gov.ua C₁₅H₉FN₂O₃·H₂O Monoclinic P2₁/n 14.094(6) 7.248(3) 14.517(6) 105.116(14) 1431.6(10) 4
N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com C₁₃H₈F₃N₁O₁ Monoclinic Pn 5.6756(3) 4.9829(2) 19.3064(12) 91.197(5) 545.88(5) -

The supramolecular architecture of this compound derivatives is governed by a network of intermolecular interactions, which dictates the crystal packing.

In the crystal structure of 4-fluoro-N-(2-methylphenylsulfonyl)benzamide (I), strong N—H⋯O hydrogen bonds connect two independent molecules (A and B) to form an R₄⁴(16) tetrameric unit. nih.govresearchgate.net These units are further linked into sheets by various C—H⋯O interactions, and the sheets are interconnected by C—H⋯πaryl interactions, creating a three-dimensional framework. nih.govresearchgate.net This structure is also stabilized by πaryl–πaryl and S=O⋯πaryl interactions. nih.govresearchgate.net

For N-(2-chlorophenylsulfonyl)-4-fluorobenzamide (II), molecules form R₂²(8) dimers through N—H⋯O hydrogen bonds and R₂²(14) dimers via C—H⋯O interactions. nih.govresearchgate.net These dimers are then interconnected by a weak C=O⋯πaryl interaction, resulting in chains. nih.govresearchgate.net

The structure of N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate (III) involves the solvent water molecule in its hydrogen bonding network. nih.govresearchgate.net N—H⋯O and O—H⋯O hydrogen bonds create sheets, which are further connected by C—H⋯O interactions and other weak forces like C—F⋯πaryl and S=O⋯πaryl interactions to build a three-dimensional architecture. nih.govresearchgate.net

In 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate , N-H···O and O-H···O hydrogen bonds are crucial in linking molecules to form a three-dimensional framework structure. eurjchem.comresearchgate.netresearchgate.netdntb.gov.ua

The packing of N-(2,4-difluorophenyl)-2-fluorobenzamide is characterized by one-dimensional amide-amide hydrogen bonds along the b-axis. mdpi.com Weaker C-H⋯F interactions are also present, forming a cyclic R²₂(12) motif. mdpi.com

Single-Crystal X-ray Diffraction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the electronic environment of these specific nuclei.

The chemical shifts observed in NMR spectra are highly sensitive to the molecular structure, including the effects of substituents on the aromatic rings.

For the parent This compound , ¹H and ¹³C NMR spectra are available in databases. nih.gov A ¹H NMR spectrum in DMSO-d6 has been reported. chemicalbook.com

Detailed NMR data has been published for various derivatives. For N-(2,6-dimethylphenyl)-4-fluorobenzamide , the following data were recorded in CDCl₃:

¹H NMR (400 MHz, CDCl₃): δ 8.09 (s, 1H), 7.78 (dd, J = 8.4, 5.6 Hz, 2H), 7.14 – 7.09 (m, 1H), 7.04 (d, J = 7.2 Hz, 2H), 6.98 (t, J = 8.6 Hz, 2H), 2.14 (s, 6H). rsc.org

¹³C NMR (101 MHz, CDCl₃): δ 165.10, 164.84 (d, JC-F =168 Hz), 135.66, 133.98, 130.43, 130.41, 129.69 (d, JC-F=6.1 Hz), 129.66, 128.24, 127.46, 115.62 (d, JC-F =14.1 Hz), 18.38. rsc.org

¹⁹F NMR (376 MHz, CDCl₃): δ -108.05 – -108.16 (m, 1H). rsc.org

Another derivative, N-(2,3-Difluorophenyl)-2-fluorobenzamide , showed three distinct peaks in its ¹⁹F NMR spectrum at -114, -139, and -147 ppm, corresponding to the different fluorine environments. mdpi.com Studies on helical peptides labeled with a this compound group have shown that the ¹⁹F NMR chemical shift is sensitive to the local electric field, displaying a solvent-dependent downfield shift of approximately 1.5 to 4 ppm. nih.gov

Table 2: ¹H and ¹³C NMR Data for Selected this compound Derivatives

Compound Name Solvent ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
N-(2,6-dimethylphenyl)-4-fluorobenzamide rsc.org CDCl₃ 8.09 (s, 1H), 7.78 (dd, 2H), 7.14-7.09 (m, 1H), 7.04 (d, 2H), 6.98 (t, 2H), 2.14 (s, 6H) 165.10, 164.84, 135.66, 133.98, 130.43, 130.41, 129.69, 129.66, 128.24, 127.46, 115.62, 18.38
N-(2,6-diisopropylphenyl)- 4-methoxybenzamide rsc.org CDCl₃ 7.89 (d, 2H), 7.45 (s, 1H), 7.36 (t, 1H), 7.24 (d, 2H), 6.96 (d, 2H), 3.90 (s, 3H), 3.16 (hept, 2H), 1.22 (d, 12H) 166.43, 162.41, 146.49, 131.49, 129.09, 128.35, 126.73, 123.51, 113.94, 55.50, 28.89, 23.66

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are used for more complex assignments by revealing couplings between nuclei. For example, ¹H-¹H COSY experiments show proton-proton correlations, while HMQC correlates protons with their directly attached carbons. Although mentioned as a characterization technique in broader studies of derivatives, specific datasets for 2D NMR experiments on this compound itself are not detailed in the provided search context. eurjchem.com

High-Resolution 1H, 13C, and 19F NMR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

The FT-IR spectrum of This compound conforms to its known structure, and reference spectra are available in databases. nih.govthermofisher.com

The FT-IR spectra of derivatives provide characteristic absorption bands. For N-(2,6-dimethylphenyl)-4-fluorobenzamide , key peaks were observed at 3310 cm⁻¹ (N-H stretch), and in the regions of 3069 cm⁻¹ (aromatic C-H stretch), 1528 cm⁻¹ (amide II band), and 1236 cm⁻¹ (C-F stretch). rsc.org

For 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , characterization by FT-IR was performed as part of its structural analysis, confirming the presence of the relevant functional groups before proceeding to X-ray diffraction. eurjchem.comresearchgate.netresearchgate.netdntb.gov.ua

Table 3: Key FT-IR Absorption Bands for this compound Derivatives (cm⁻¹)

Compound Name N-H Stretch Aromatic C-H Stretch C=O Stretch Amide II C-F Stretch
N-(2,6-dimethylphenyl)-4-fluorobenzamide rsc.org 3310 3069 - 1528 1236
N-(2,6-dimethylphenyl) benzamide rsc.org 3273 - 1643 1520 -
N-(2,6-diisopropylphenyl)- 4-methoxybenzamide rsc.org 3329 3062 1640 - -
4-bromo-N-(2,6-dimethylphenyl) benzamide rsc.org 3265 3037 1643 1523 -

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for the structural elucidation and molecular weight determination of this compound and its derivatives. In mass spectrometry, a molecule is ionized and the resulting fragments are separated based on their mass-to-charge ratio (m/z). For this compound, with a molecular formula of C7H6FNO, the expected molecular weight is approximately 139.13 g/mol . vwr.comchemimpex.comfishersci.co.uk The analysis typically reveals a molecular ion peak (M+) corresponding to this mass.

The fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure. For instance, studies on derivatives like N-Cyclopropyl this compound show characteristic fragmentation patterns for both the benzamide and the cyclopropyl (B3062369) groups, in addition to the molecular ion peak at m/z 179. vulcanchem.com Similarly, the mass spectrum for N-(1H-benzimidazol-2-yl)-4-fluorobenzamide shows a molecular ion peak consistent with its molecular weight of 255.25 g/mol . vulcanchem.com Gas chromatography coupled with mass spectrometry (GC-MS) is also utilized, with analysis of the derivative 4-fluoro-N,N-dimethylbenzamide showing a top peak at an m/z of 123. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional MS by measuring the m/z ratio to several decimal places, yielding the 'exact mass' of a compound. This precision allows for the unambiguous determination of a molecule's elemental composition and helps to differentiate between compounds with the same nominal mass but different chemical formulas. For example, HRMS can easily distinguish between isomers or unrelated compounds that happen to share an integer mass.

The application of HRMS is particularly crucial in the analysis of novel or complex derivatives. In the characterization of N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide, a radiolabeled derivative for PET imaging, HRMS was used to confirm its identity. snmjournals.org The calculated exact mass for the protonated molecule [M+H]+ was 211.1247, while the actual measured value was 211.1246, confirming the compound's synthesis with high accuracy. snmjournals.org Techniques like high-resolution ESI-MS or MALDI-TOF are employed to confirm the molecular ion consistency of such derivatives.

Table 1: Mass Spectrometry Data for this compound Derivatives

CompoundMolecular FormulaTechniqueObserved m/zReference
N-Cyclopropyl this compoundC10H10FNOMS179 (Molecular Ion) vulcanchem.com
N-(1H-benzimidazol-2-yl)-4-fluorobenzamideC14H10FN3OMS255.25 (Molecular Ion) vulcanchem.com
N-(2-(Dimethylamino)Ethyl)-4-18F-FluorobenzamideC11H15FN2OHRMS211.1246 ([M+H]+) snmjournals.org

Advanced Analytical Techniques for Compound Purity and Characterization

Ensuring the purity and confirming the structural identity of this compound and its synthesized derivatives requires a suite of advanced analytical techniques. Purity is often assessed using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a standard method, with suppliers specifying a purity of ≥97.5% for this compound based on HPLC assays. thermofisher.com Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is another technique used for purity analysis. rsc.org

For comprehensive characterization, these separation techniques are frequently coupled with mass spectrometry. thermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of a sample into its components, which are then identified by their mass spectra. rsc.org This is particularly useful for verifying the purity of synthesized compounds, including isotopic integrity for radiolabeled derivatives. Purification of synthesized products is commonly achieved through methods like column chromatography before analytical confirmation. rsc.org

Beyond chromatographic methods, a combination of spectroscopic and other analytical techniques is employed for full characterization. The synthesis of novel derivatives is typically confirmed through a combination of Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and mass spectrometry. researchgate.neteurjchem.com In cases of structural ambiguity, 2D NMR techniques such as HSQC and COSY can be used to resolve discrepancies. For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and intermolecular interactions. eurjchem.comresearchgate.net Elemental analysis is also performed to ensure the experimentally determined elemental composition matches the theoretical values calculated from the molecular formula. researchgate.neteurjchem.com

Table 2: Analytical Techniques for Purity and Characterization

TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Quantitative purity assessment thermofisher.com
Gas Chromatography (GC)Purity analysis and separation rsc.org
GC-MS / LC-MSSeparation, identification, and confirmation of molecular weight rsc.org
Nuclear Magnetic Resonance (NMR)Structural elucidation and confirmation of functional groups researchgate.netresearchgate.net
Fourier-Transform Infrared Spectroscopy (FT-IR)Identification of functional groups researchgate.neteurjchem.com
Single-Crystal X-ray DiffractionDetermination of three-dimensional molecular structure eurjchem.comresearchgate.net
Elemental AnalysisConfirmation of elemental composition researchgate.neteurjchem.com

Computational Chemistry and Molecular Modeling of 4 Fluorobenzamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure and properties of chemical compounds, including 4-fluorobenzamide and its derivatives. These calculations provide insights into optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) surfaces.

For this compound derivatives, DFT studies often utilize functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-31G**) to determine electronic states and molecular properties researchgate.neteurjchem.comnih.govacs.orgeurjchem.com. Geometry optimization is a crucial preliminary step in DFT calculations, especially for phonon band structures, ensuring that calculations are performed at a mechanical equilibrium where forces are close to zero stackexchange.com.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding a molecule's reactivity and electronic transitions libretexts.orgutexas.edu. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity nih.govutexas.edu. A smaller HOMO-LUMO gap often correlates with higher reactivity. Molecular electrostatic potential (MEP) maps illustrate the charge distribution and potential sites for electrophilic or nucleophilic attack, visualized by mapping potential values onto the molecular surface scispace.comresearchgate.netuni-muenchen.deschrodinger.com. Regions of negative potential (red) indicate areas attractive to positive charges (e.g., protonation sites), while positive potential regions (blue) indicate areas attractive to negative charges uni-muenchen.de.

DFT calculations have been applied to 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, a derivative of this compound, to explore its molecular structure and compare theoretical findings with experimental data researchgate.neteurjchem.com. Such studies confirm the importance of computational approaches in complementing experimental characterization.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within crystal structures, providing a detailed understanding of crystal packing and supramolecular assemblies researchgate.netscispace.comnih.govresearchgate.net. This analysis delineates the space around a molecule within a crystal, allowing for the identification and quantification of various intermolecular contacts.

Studies on this compound derivatives, such as N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide, have utilized Hirshfeld surface analysis to characterize their crystal packing nih.govresearchgate.net. These analyses reveal the percentage contributions of different types of intermolecular contacts. For instance, in N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide, the most significant contributors to crystal packing were H⋯H (26.6%), S⋯H/H⋯S (13.8%), and Cl⋯H/H⋯Cl (9.5%) contacts nih.govresearchgate.net. For N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide, the dominant contacts were H⋯H (19.7%), C⋯H/H⋯C (14.8%), and Br⋯H/H⋯Br (12.4%) nih.govresearchgate.net.

The following table summarizes typical percentage contributions of intermolecular contacts derived from Hirshfeld surface analysis for select this compound derivatives:

Contact TypeN-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide (%) nih.govresearchgate.netN-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide (%) nih.govresearchgate.net
H⋯H26.619.7
S⋯H/H⋯S13.8-
Cl⋯H/H⋯Cl9.5-
C⋯H/H⋯C-14.8
Br⋯H/H⋯Br-12.4

Molecular Docking and Virtual Screening in Drug Design

Molecular docking and virtual screening are computational techniques extensively used in drug discovery to predict how small molecules, such as this compound and its derivatives, bind to target proteins mmsl.czwikipedia.org. These methods help in identifying potential drug candidates by evaluating their binding affinity and interaction modes with biological targets.

This compound-based derivatives have been explored as promising agents in various therapeutic areas, including anti-inflammatory, analgesic, and anticancer applications researchgate.netfigshare.comnih.gov. Molecular docking studies have been crucial in predicting the binding patterns of these derivatives with enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs researchgate.netnih.gov. These studies confirm whether the compounds possess the necessary structural features for effective binding and help rationalize their selectivity based on docking scores researchgate.netnih.gov. For example, a 4-chlorophenyl derivative (compound 4b) showed potent anti-inflammatory and analgesic activities, with its COX-2 selectivity index (5.75) being superior to indomethacin (B1671933) (0.27) and celecoxib (B62257) (4.55) nih.gov.

Beyond COX inhibition, this compound derivatives have also been investigated for their potential as Bruton's tyrosine kinase (BTK) inhibitors, a target relevant in autoimmune diseases and cancers . Additionally, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), a haloperidol (B65202) analog, was designed and synthesized, showing high affinity for the σ1 receptor (Ki = 6.0 nM) in in vitro binding assays, with molecular docking studies confirming its binding energy and protein interactions nih.gov.

Virtual screening, as a broader approach, involves computationally evaluating large libraries of compounds to prioritize those most likely to bind to a target, thereby saving time and resources in the drug discovery process mmsl.czwikipedia.org. This pre-selection process is vital for focusing in vitro testing on the most promising candidates mmsl.cz.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry that seeks to establish correlations between the chemical structure of a compound and its biological activity nih.govcollaborativedrug.com. For this compound systems, SAR studies are critical for guiding the design of analogs with enhanced bioactivity and optimized physicochemical properties.

The presence and position of the fluorine atom in this compound derivatives significantly influence their properties and interactions. For instance, modifications to the benzamide (B126) ring, such as introducing electron-withdrawing groups, can alter electrophilicity for target binding . Similarly, changes to the amino group, like acylation or alkylation, can impact solubility and membrane permeability .

SAR studies have been applied to this compound-based derivatives in the context of their anti-inflammatory, analgesic, and urease inhibitory activities researchgate.netnih.govmdpi.com. For example, in a study on urease inhibitors, N-(Adamantan-1-ylcarbamothioyl)-4-fluorobenzamide (compound 3a) was synthesized, and SAR data indicated that adamantyl derivatives with alkyl chains were more active than their aryl counterparts mdpi.com. The compound with a fluoro group at the four position (like this compound itself) was found to be an efficient inhibitor mdpi.com.

Computational methods facilitate the rapid characterization of SARs, enabling the development of models that can predict activities for new molecules and prioritize large screening decks nih.govcollaborativedrug.com. These models integrate existing data to suggest beneficial structural modifications, thereby streamlining the optimization of compounds for desired biological effects nih.gov.

Predictive Studies on Molecular Properties and Interactions

Predictive computational studies are essential for assessing various molecular properties and interactions of this compound systems, providing critical information for their development as potential therapeutic agents. These studies often focus on physicochemical parameters, pharmacokinetic properties, and specific intermolecular forces.

For novel this compound-based derivatives, predictive studies have calculated key physicochemical parameters and absorption percentages, indicating promising pharmacokinetic profiles researchgate.netnih.gov. These in silico predictions support their potential as drug candidates researchgate.net. Other predicted properties include solubility, stability, and potential for interaction with biological targets, which are crucial for synthesis, purification, and biological evaluation ontosight.aiontosight.aiontosight.ai.

The ability to predict these properties computationally allows researchers to prioritize compounds that are more likely to possess favorable drug-like characteristics, reducing the need for extensive experimental testing and accelerating the drug discovery process.

Biological Activity and Pharmacological Research of 4 Fluorobenzamide Compounds

Anti-inflammatory and Analgesic Properties

Derivatives of 4-fluorobenzamide have demonstrated notable potential as anti-inflammatory and analgesic agents, with research focusing on their ability to modulate key inflammatory pathways and inhibit enzymes involved in the inflammatory cascade.

Modulation of Inflammatory Pathways

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. nih.gov Certain compounds structurally related to this compound have been shown to interfere with this pathway. For instance, the curcumin (B1669340) analog 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24), which shares a similar structural motif, has been identified as an inhibitor of the NF-κB pathway. nih.gov This compound has been shown to block the activation of IκB kinase, prevent the phosphorylation of IκB, and inhibit the subsequent translocation of NF-κB to the nucleus. nih.gov The investigation of such analogs highlights the potential for this compound derivatives to exert anti-inflammatory effects by modulating the NF-κB signaling cascade, a mechanism that is under active investigation for various inflammatory diseases. nih.gov

Cyclooxygenase (COX) Inhibitory Activity

A significant area of research for this compound derivatives has been their activity as cyclooxygenase (COX) inhibitors. The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. rsc.org Several novel series of this compound-based compounds have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2.

One study reported a series of thioureido quinazolinone derivatives incorporating a this compound moiety. nih.govresearchgate.net Among these, the 4-chlorophenyl derivative 4b was identified as a highly potent and selective COX-2 inhibitor, demonstrating a COX-2 selectivity index of 5.75, which was superior to the standard drugs indomethacin (B1671933) (selectivity index = 0.27) and celecoxib (B62257) (selectivity index = 4.55). nih.govresearchgate.net This compound also exhibited significant anti-inflammatory activity, with a 92.36% inhibition of edema in a carrageenan-induced rat paw edema model, and potent analgesic effects, with 100% protection in an acetic acid-induced writhing test in mice. nih.govresearchgate.net

Another study focused on asymmetrical indole (B1671886) curcumin analogs, including N-(3-(3-1H-indole-3-yl)acroyl)phenyl)-4-fluorobenzamide, which was found to inhibit COX-2 by 83% at a concentration of 10 µM. mdpi.com Furthermore, research into 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, designed through structural modification of known COX-2 inhibitors, yielded compound VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide). This derivative displayed selective COX-2 inhibition with an IC50 value of 0.29 μM and a selectivity index of 67.24, surpassing the reference drug celecoxib (IC50 = 0.42 μM, selectivity index = 33.8). rsc.org

These findings underscore the potential of the this compound scaffold in the design of new and effective COX-2 selective inhibitors with promising anti-inflammatory and analgesic properties. rsc.orgnih.govresearchgate.net

Anticancer and Antitumor Investigations

The versatility of the this compound structure has also been leveraged in the search for novel anticancer agents. Research has explored its application in targeting various mechanisms implicated in cancer progression, including hormone receptor antagonism, enzyme inhibition, and direct cytotoxicity against cancer cells.

Antiandrogen Activity in Prostate Cancer Treatment

The androgen receptor (AR) is a crucial driver in the development and progression of prostate cancer, making it a prime target for therapeutic intervention. nih.govnih.gov Antiandrogen drugs that block the action of androgens on the AR are a cornerstone of prostate cancer therapy. nih.govnih.gov While direct studies on this compound as an antiandrogen are emerging, related research on curcumin analogues has provided a promising lead. Some curcumin analogues have been investigated as novel androgen receptor antagonists for the treatment of prostate cancer, with one study specifically mentioning a fluorobenzamide derivative in this context. researchgate.net This suggests that the this compound moiety could be a valuable component in the design of new nonsteroidal AR antagonists aimed at overcoming resistance to current therapies. nih.govnih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition in Cancer and Autoimmune Diseases

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor signaling pathway and is essential for B-cell proliferation and survival. mdpi.com This has made BTK a highly attractive target for the treatment of B-cell malignancies and autoimmune diseases. mdpi.com N-(5-Amino-2-methylphenyl)-4-fluorobenzamide has been identified as a selective inhibitor of BTK. Further research has led to the development of various this compound derivatives as potent BTK inhibitors. For instance, diphenylpyrimidine derivatives bearing aniline (B41778) side chains have been synthesized, with compound 7j showing significant inhibitory activity against Ramos and Raji B leukemia cell lines, with IC50 values of 10.5 μM and 19.1 μM, respectively. nih.gov

The development of both covalent and non-covalent BTK inhibitors incorporating the this compound scaffold is an active area of research. For example, vecabrutinib, a non-covalent BTK inhibitor, has an IC50 value of 18.4 nM. researchgate.net The goal of these investigations is to develop more selective and potent BTK inhibitors to improve therapeutic outcomes in diseases like rheumatoid arthritis and various B-cell cancers. mdpi.com

Cytotoxicity Evaluation in Cancer Cell Lines

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to kill cancer cells. Numerous studies have assessed the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines.

For example, N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have shown potent activity against the HT-29 colon cancer cell line. researchgate.net Another study on 1,2,3-triazole derivatives reported that compound 5 exhibited high cytotoxicity towards the MCF-7 breast cancer cell line with an IC50 value of 5.03 µM. tjnpr.org In research on azaspirooxindolinone derivatives, which can incorporate a this compound-like moiety, compounds 3f and 3g showed high cytotoxic effects against RAMOS cells with IC50 values of 1.82 ± 0.48 μM and 1.42 ± 0.13 µM, respectively. imtm.cz Furthermore, tetrazine derivatives have been synthesized and tested, with compounds 1a and 1b showing promise against HCT116 cells. researchgate.net The presence of the fluorine atom in these benzamide (B126) derivatives has been noted to often result in lower IC50 values compared to their non-fluorinated counterparts, suggesting it may enhance cytotoxic potency.

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Mechanisms of Action in Cell Proliferation Inhibition

Derivatives of this compound have been investigated for their potential to inhibit cell proliferation through various mechanisms. One area of focus is the inhibition of enzymes crucial for cancer cell growth. For instance, some benzamide derivatives are explored as inhibitors of histone deacetylases (HDAC), which play a role in regulating gene expression and cell cycle progression. ontosight.ai Another mechanism involves the disruption of key signaling pathways. For example, certain this compound derivatives have been shown to down-regulate the PI3K/AKT signaling pathway, which is often abnormally activated in cancer and affects cell proliferation. nih.gov

Additionally, some this compound compounds are designed to target specific proteins involved in cell division. Bcr-abl inhibitor II, a compound containing a this compound moiety, functions by inhibiting the BCR-ABL tyrosine kinase, an enzyme that drives uncontrolled cell proliferation in certain types of leukemia. ontosight.ai Other research has explored the potential of this compound derivatives to inhibit bacterial DNA gyrase or topoisomerase IV, which are essential for bacterial cell division. ontosight.ai Furthermore, some derivatives have been found to act as negative allosteric modulators of the nicotinic acetylcholine (B1216132) receptor (nAChR), which can influence cell proliferation.

Development of Melanoma-Targeting Agents

The development of this compound derivatives as melanoma-targeting agents has shown significant promise, primarily due to their affinity for melanin. mdpi.com This characteristic makes them suitable for developing diagnostic imaging agents and potential therapeutic carriers.

Radiolabeled this compound derivatives are particularly valuable for Positron Emission Tomography (PET) imaging to detect melanoma. mdpi.comkoreascience.kr A notable example is N-[2-(diethylamino)ethyl]-4-[18F]fluorobenzamide ([18F]-DAFBA or 18F-FBZA), which has demonstrated high uptake in melanoma cells and favorable tumor-to-background ratios in preclinical studies. researchgate.netnih.govsnmjournals.orgsnmjournals.org The mechanism for this high uptake is thought to involve direct binding to melanin, although sigma receptor mediation has also been proposed for some derivatives. nih.gov

The structural motif of N-(2-diethylaminoethyl)benzamide has been a foundation for developing various imaging agents. nih.gov Researchers have synthesized and evaluated numerous benzamide analogs, modifying the core structure to improve affinity, selectivity, and pharmacokinetic properties for melanoma targeting. koreascience.krnih.govsnmjournals.org These efforts aim to create probes that can sensitively and specifically identify melanotic melanoma metastases. researchgate.netsnmjournals.org

Compound NameApplicationKey Findings
N-[2-(diethylamino)ethyl]-4-[18F]fluorobenzamide ([18F]-DAFBA / 18F-FBZA)PET imaging of melanomaHigh uptake in melanoma cells, rapid clearance from blood, and favorable tumor-to-background ratio. researchgate.netsnmjournals.orgsnmjournals.org

Antimicrobial and Antifungal Efficacy

Several studies have highlighted the antimicrobial and antifungal properties of compounds containing the this compound structure. These compounds have shown activity against a range of bacteria and fungi, suggesting their potential as lead structures for new antimicrobial agents. smolecule.comsmolecule.com

For instance, N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(this compound) has been noted for its potential antimicrobial properties, which may be enhanced by the presence of both fluorine and chlorine atoms that could disrupt microbial cell membranes. smolecule.com Similarly, N-[(3-chlorophenyl)methyl]-4-fluorobenzamide has been suggested to possess antimicrobial effects. smolecule.com Research on benzimidazole (B57391) derivatives containing a this compound moiety has also indicated a broad spectrum of biological activities, including antibacterial and antifungal actions. ontosight.ai

In the realm of antifungal research, novel N-4-fluoro-pyrazol-5-yl-benzamide derivatives have been synthesized and shown to be effective against various plant pathogenic fungi. acs.org One particular compound from this series, 9Ip , demonstrated significant in vitro activity against Valsa mali, a fungus affecting apple trees, with efficacy comparable to the commercial fungicide tebuconazole. acs.org The proposed mechanism for these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. acs.org Other studies have also reported that fluoro-aromatic compounds can exhibit potent antifungal activity. ekb.eg

Compound Class/NameTarget OrganismsKey Findings
N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(this compound)MicrobesPotential to disrupt microbial cell membranes. smolecule.com
N-[(3-chlorophenyl)methyl]-4-fluorobenzamideMicrobesSuggested antimicrobial effects. smolecule.com
N-4-fluoro-pyrazol-5-yl-benzamide derivatives (e.g., 9Ip )Plant pathogenic fungi (Valsa mali, Sclerotinia sclerotiorum)Good in vitro and in vivo antifungal activity; potential succinate dehydrogenase inhibitors. acs.org
Benzimidazole derivatives with this compoundBacteria, FungiBroad-spectrum antimicrobial and antifungal properties. ontosight.ai

Neuropharmacological Applications

Neuroprotective Properties and Cognitive Enhancement

Certain this compound derivatives have been investigated for their potential neuroprotective and cognitive-enhancing effects. One such compound, N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide (FK962), has been identified as a cognitive enhancer. imrpress.com It is believed to work by causing the release of neurotrophic factors. arvojournals.org Studies have shown that FK962 can induce the sprouting and elongation of axons in cultured neurons and enhance the regeneration of axons after injury, suggesting a direct action on neurons. arvojournals.org

Another related compound, N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide (FK960), has also been studied for its neuroprotective and cognitive-enhancing properties. smolecule.comontosight.ai Research in animal models suggests it may ameliorate memory deficits associated with conditions like dementia. smolecule.com FK960 is thought to act on the central nervous system, potentially through the modulation of neurotransmitter systems. smolecule.comontosight.ai

Modulation of Neurotransmitter Systems (e.g., Acetylcholine, Serotonin)

The neuropharmacological effects of some this compound compounds are linked to their ability to modulate key neurotransmitter systems. N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide (FK960) is believed to exert its cognitive-enhancing effects by modulating neurotransmitter systems, particularly those involving acetylcholine and serotonin (B10506). smolecule.com Research suggests that FK960 may ameliorate cognitive dysfunction by activating the somatostatinergic-serotonergic link, as it has been shown to increase serotonin and 5-hydroxyindoleacetic acid levels in the brain and enhance hippocampal somatostatin (B550006) content. nih.gov

The benzamide class of compounds, in general, is known for its diverse biological activities that can include the modulation of neurotransmitter systems like dopamine (B1211576) and serotonin. ontosight.ai For instance, selective antagonists at serotonin 5-HT3 receptors and agonists at 5-HT1B receptors have become important therapeutic agents. sigmaaldrich.com Furthermore, radiolabeled this compound derivatives have been developed to study the serotonergic system in vivo. For example, 18F-MPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2''-piridinyl)-p-fluorobenzamide]methylpiperazine) is a radioligand used in PET imaging to quantify 5-HT1A receptors, which are crucial in regulating serotonin neurotransmission. clinicaltrials.gov

Ligand Development for PET Imaging of Sigma Receptors

Derivatives of this compound have been synthesized and evaluated as potential ligands for Positron Emission Tomography (PET) imaging of sigma receptors. These receptors are implicated in a variety of neurological and psychiatric conditions, as well as in cancer. nih.govsnmjournals.orggoogle.com.na

One such derivative, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, has shown high affinity and selectivity for sigma receptors. nih.gov Its radiolabeled form, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has been successfully synthesized and evaluated as a potential PET radioligand. nih.gov Studies in animal models have indicated that its uptake in the brain is selective to haloperidol-sensitive sigma sites, suggesting its potential for imaging sigma receptors in humans. nih.gov

Researchers have also developed other conformationally flexible benzamide analogues with high affinity and selectivity for σ2 receptors, which are often overexpressed in tumor cells. google.com.na These compounds, when labeled with 18F, are being investigated as PET probes to image the σ2 receptor status of solid tumors. google.com.na

Compound NameTargetApplication
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamideSigma receptorsPET imaging of sigma receptors in the brain. nih.gov
Various 18F-labeled benzamide analoguesσ2 receptorsPET imaging of σ2 receptor status in solid tumors. google.com.na

Investigations into Opioid Receptor Interactions

The opioid receptor system, comprising subtypes such as μ-opioid (MOP), δ-opioid (DOP), and κ-opioid (KOP) receptors, is a primary target for pain management. mdpi.com Research has explored the modification of known opioid ligands with the this compound group to modulate their receptor interaction profiles.

In the development of potent and selective KOP receptor antagonists, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore has been a key lead structure. nih.gov A study designed to determine the necessity of the methyl groups on this scaffold synthesized analogs lacking one or both of these groups. nih.gov These new compounds were evaluated for their antagonist activity at μ, δ, and κ opioid receptors. The results indicated that the methyl groups were not essential for potent and selective KOP antagonism. nih.gov For instance, compound 4c , which lacked the 3-methyl group, was identified as a highly potent and selective KOP antagonist with a Ke of 0.033 nM. nih.gov Similarly, compound 4f , with both methyl groups removed, also showed high potency and selectivity with a Ke of 0.023 nM at the KOP receptor. nih.gov

Further research into fentanyl analogues led to the synthesis of compounds with modifications to the phenyl groups. uq.edu.au One such compound, Compound 12 , emerged as a potent MOP receptor agonist and a potent KOP receptor antagonist. uq.edu.au Other derivatives, Compounds 10 and 11 , were found to be potent MOP receptor agonists that also exhibited moderate KOP receptor antagonist activity. uq.edu.au These findings highlight how the inclusion of specific structural motifs alongside the core opioid scaffold can lead to ligands with mixed receptor profiles. uq.edu.au

Additionally, studies on 14-O-phenylacetyl substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones, which are derivatives of naltrexone, have been conducted. frontiersin.org The introduction of a phenylacetyl group at the 14-oxygen position did not significantly alter affinities for MOP, DOP, and KOP receptors but did increase affinity for nociceptin/orphanin FQ peptide (NOP) receptors. frontiersin.org

Enzyme and Receptor Inhibition Studies

The this compound scaffold has been integral to the development of inhibitors for various enzymes and modulators for a range of receptors, demonstrating its versatility in targeting different biological pathways.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is an epigenetic regulator that is overexpressed in many cancers, making it a key therapeutic target. nih.gov Its inhibition can lead to anti-cancer effects by altering gene expression. nih.govfrontiersin.org

A series of benzene (B151609) derivatives featuring 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs have been synthesized and evaluated for their LSD1 inhibitory activity. mdpi.com Several of these compounds, which incorporate a benzamide structure, showed potent inhibition. mdpi.com For example, compounds 22 , 23 , and 27 were identified as highly active LSD1 inhibitors with IC₅₀ values of 0.074 µM, 0.065 µM, and 0.046 µM, respectively. mdpi.com These compounds demonstrated significant selectivity over monoamine oxidase (MAO) enzymes. mdpi.com

The table below summarizes the LSD1 inhibitory activity of selected benzamide derivatives.

CompoundLSD1 IC₅₀ (µM)Reference
Compound 220.074 mdpi.com
Compound 230.065 mdpi.com
Compound 270.046 mdpi.com
GSK-LSD1 (Reference)>2.5 mdpi.com

Other research has also pointed to the potential of fluorobenzamide derivatives as LSD1 inhibitors, highlighting the importance of this chemical class in the ongoing development of epigenetic cancer therapies. googleapis.comgoogle.com

Derivatives of this compound have been investigated for their ability to act as either antagonists or agonists at various G-protein coupled receptors (GPCRs).

A notable example is N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide (Compound 4), which has been identified as a potent and highly selective 5-HT₁F receptor agonist. acs.orgnih.gov This compound displays high binding affinity for the 5-HT₁F receptor and was found to be selective against more than 40 other serotonergic and non-serotonergic receptors. acs.orgnih.gov Such selective agonists are researched for their potential in inhibiting neurogenic dural inflammation. acs.orgnih.gov

In a different study, 7-N-Acetamide-4-methoxy-2-aminobenzothiazole this compound (Compound 1) was selected as a starting point for discovering A₂B adenosine (B11128) receptor antagonists. ebi.ac.uk This compound showed modest potency and some selectivity for the A₂B receptor over A₁ and A₂A receptors. ebi.ac.uk Subsequent structure-activity relationship (SAR) studies led to the identification of more potent antagonists. ebi.ac.uk

Furthermore, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), an analog of haloperidol (B65202), was synthesized and found to have a high affinity for the σ₁ receptor, acting as an antagonist. nih.gov In vitro binding assays revealed a Ki value of 6.0 nM and a high selectivity ratio for the σ₁ receptor over the σ₂ receptor. nih.gov

The table below presents data on the receptor binding and activity of these this compound derivatives.

Compound NameTarget ReceptorActivityAffinity (Ki or IC₅₀)Reference
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide5-HT₁FAgonist2.09 nM (Ki) acs.org
7-N-Acetamide-4-methoxy-2-aminobenzothiazole this compoundA₂B AdenosineAntagonist1500 nM (IC₅₀) ebi.ac.uk
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2)σ₁Antagonist6.0 nM (Ki) nih.gov

Specific Enzyme Inhibition (e.g., LSD1)

Other Biological Activities

Beyond receptor and enzyme modulation for central nervous system disorders and oncology, this compound derivatives have been explored for other therapeutic applications, including the treatment of metabolic and parasitic diseases.

The this compound moiety is present in compounds investigated for their antidiabetic potential. researchgate.netscispace.comeurjchem.com Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels, and a key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. impactfactor.orgnih.gov

A study on novel N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives revealed significant inhibitory activity against these enzymes. impactfactor.org Compounds featuring electron-withdrawing groups on the benzamide ring, such as 4-fluoro-N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl)carbamothioyl)benzamide (Compound 2b), demonstrated potent inhibition. impactfactor.org The presence of these groups was found to enhance the inhibitory effects. impactfactor.org

The table below details the in vitro α-amylase and α-glucosidase inhibitory activities of selected benzamide derivatives compared to the standard drug, acarbose.

Compoundα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)Reference
Compound 2b (4-fluoro derivative)25.11 ± 0.1925.54 ± 0.25 impactfactor.org
Acarbose (Standard)29.21 ± 0.1129.56 ± 0.13 impactfactor.org

Compounds containing the this compound structure have been evaluated for their efficacy against various parasites. For example, research has been conducted on their activity against kinetoplastid parasites like Trypanosoma brucei, the agent causing African sleeping sickness, and Leishmania species, which cause leishmaniasis. butantan.gov.br

In one study, a series of amides inspired by the natural product gibbilimbol B were synthesized and tested against Leishmania (L.) infantum. butantan.gov.br Among them, N-(2-Ethylhexyl)-4-fluorobenzamide (Compound 8) was evaluated, although other derivatives in the series, such as the 4-nitro and 4-tert-butyl analogs, showed more potent activity against the intracellular amastigote form of the parasite. butantan.gov.br

Another line of research has focused on benzamide analogs for their activity against Trypanosoma brucei. A phenotypic screen identified several benzamide compounds with significant antiparasitic effects. Some derivatives of 2-fluoro-N-phenylbenzamide have been shown to act by displacing High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, which disrupts kinetoplast DNA function and leads to parasite death. Additionally, other novel compounds containing the this compound moiety have been designed to disrupt parasite tubulin dynamics, indicating a potential for broad-spectrum antiparasitic agents. google.com


Antiviral Activity of Derivatives

Derivatives of this compound have been investigated for their potential to combat various viral infections. Research has shown that incorporating the this compound moiety into different molecular scaffolds can lead to significant antiviral effects.

One area of investigation has been against the Human Immunodeficiency Virus (HIV). A study focused on 2-hydroxyacetophenone (B1195853) analogs identified a derivative containing a this compound ring that demonstrated notable inhibitory activity against HIV-1 replication. This particular compound was among the most potent in the series, highlighting the contribution of the this compound group to its antiviral properties. nih.govnih.gov

Another significant area of research has been in the development of antiviral agents against plant viruses, such as the Tobacco Mosaic Virus (TMV). Myricetin (B1677590) derivatives featuring a this compound scaffold have been synthesized and evaluated for their protective activity against TMV. One of the most effective compounds in this series, compound 4l , exhibited a half-maximal effective concentration (EC₅₀) of 196.11 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (447.92 µg/mL). rsc.org This suggests that the this compound moiety plays a crucial role in enhancing the antiviral efficacy of the myricetin backbone.

Furthermore, derivatives of the small molecule WP1130, which can be structurally related to this compound-containing compounds, have shown broad-spectrum antiviral activity against several RNA viruses. While not direct this compound derivatives, the structural concepts are relevant. These compounds have demonstrated the ability to significantly reduce viral titers, indicating their potential as broad-spectrum antiviral agents.

Table 1: Antiviral Activity of this compound Derivatives

Compound/Derivative Class Virus Activity Metric Value Reference
2-Hydroxyacetophenone analog with this compound HIV-1 EC₅₀ 40 µM nih.govnih.gov
Myricetin derivative with this compound (Compound 4l ) Tobacco Mosaic Virus (TMV) EC₅₀ (Protective Activity) 196.11 µg/mL rsc.org
Myricetin derivative with 1,3,4-thiadiazole scaffold (Compound 3f ) Tobacco Mosaic Virus (TMV) EC₅₀ (Curative Activity) 99.7 µg/mL d-nb.info
Myricetin derivative with 1,3,4-thiadiazole scaffold (Compound 3i ) Tobacco Mosaic Virus (TMV) EC₅₀ (Curative Activity) 127.1 µg/mL d-nb.info

Anticonvulsant Activities of Derivatives

The search for novel antiepileptic drugs has led researchers to explore various chemical structures, including derivatives of this compound. These compounds have shown promise in preclinical models of epilepsy.

A notable study focused on a series of isatin-based derivatives designed for anticonvulsant activity. Within this series, compounds incorporating a this compound moiety were evaluated in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice. Several of these derivatives demonstrated significant anti-seizure effects at doses of 30 mg/kg and 100 mg/kg, indicating their potential as lead compounds for the development of new anticonvulsant therapies. nih.gov For instance, some of these isatin-based compounds provided favorable protection in both MES and PTZ procedures with high safety levels in neurotoxicity tests. nih.govsciepub.com

Research into trans-4-(substituted-benzamido)-3,4-dihydro-2H-benzo[b]pyran-3-ol derivatives also identified compounds with a this compound structure as having good anticonvulsant activity in the mouse maximal electroshock seizure threshold (MEST) model.

Table 2: Anticonvulsant Activity of this compound Derivatives

Derivative Class Animal Model Test Dose Activity Reference
Isatin-based derivatives Mice MES 30 mg/kg Anti-seizure effects nih.gov
Isatin-based derivatives Mice MES 100 mg/kg Anti-seizure effects nih.gov
Isatin-based derivatives Mice PTZ 30 mg/kg Anti-seizure effects nih.gov
Isatin-based derivatives Mice PTZ 100 mg/kg Anti-seizure effects nih.gov
Schiff bases of N-methyl isatin Mice MES & ScMet >600 mg/kg (LD₅₀) Anticonvulsant activity srce.hr

Antioxidant Properties of Analogs

The antioxidant potential of this compound analogs has been another area of scientific inquiry. Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key therapeutic goal.

One study investigated N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, where a derivative featuring a 4-fluorophenyl group demonstrated significant interaction with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). This compound showed a high percentage of radical scavenging activity, indicating its potential as an antioxidant agent. nih.gov

Another line of research explored 1H-benzimidazole-2-yl hydrazones. Within this class of compounds, those substituted with dihydroxy groups were found to be the most potent radical scavengers. rsc.org While not all compounds in this broad class contain a this compound moiety, the study of related benzimidazole structures provides insights into the potential antioxidant activity of N-(1H-benzimidazol-2-yl)-4-fluorobenzamide, which has been studied computationally for its radical scavenging mechanisms. vulcanchem.com

A study on new 4,4'-methylenedianiline (B154101) amide compounds also assessed their antioxidant capabilities. These investigations contribute to understanding the structure-activity relationships that govern the antioxidant properties of benzamide derivatives. ekb.eg

Table 3: Antioxidant Activity of this compound Analogs

Compound/Analog Class Assay Activity Metric Result Reference
N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide DPPH % Inhibition (20 min) 64.5-81% nih.gov
2,3-dihydroxy and 3,4-dihydroxy 1H-benzimidazolyl-2-hydrazones DPPH & ABTS Radical Scavenging Most effective scavengers in the series rsc.org
N,N'-(4-fluorobenzoyl)-4,4'-methylenedianiline DPPH Radical Scavenging Showed antioxidant activity ekb.eg

Applications and Translational Research of 4 Fluorobenzamide

Pharmaceutical Development

In the realm of pharmaceutical development, 4-fluorobenzamide is utilized in several key areas, from being a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) to serving as a foundational scaffold for the design of novel drugs. chemimpex.comvulcanchem.com

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a widely used intermediate in the synthesis of various pharmaceuticals. chemimpex.com An intermediate is a molecule that is created during a chemical reaction and is then used in a subsequent step to produce the final product. Pharmaceutical intermediates are compounds that form the building blocks of the final API. qinmuchem.com

The synthesis of several complex pharmaceutical compounds relies on this compound as a starting material or a key building block. For instance, it is an intermediate in the synthesis of Flurofamide-d4, which acts as a urease inhibitor and is useful in treating gastritis and irregular urease activity in the urinary tract. pharmaffiliates.com Additionally, derivatives such as 4-amino-2-fluoro-N-methylbenzamide, which can be prepared from precursors related to this compound, are key intermediates for potent androgen receptor antagonists used in the treatment of advanced prostate cancer. chemicalbook.com

Table 1: Examples of APIs Synthesized Using this compound or its Derivatives as Intermediates

API or Target CompoundTherapeutic AreaRole of this compound Derivative
Flurofamide-d4Gastroenterology/UrologyIntermediate in synthesis. pharmaffiliates.com
MDV3100 (Enzalutamide)OncologyKey intermediate for this antiandrogen drug. chemicalbook.com
RemazolamAnesthesiologyIntermediate in the synthesis of a related anesthetic.
SaflufenacilAgrochemicalKey raw material in its production. researchgate.net

Scaffold for Novel Drug Design

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent scaffold for the design of new drugs due to its structural features. smolecule.comsmolecule.com The presence of the fluorobenzamide moiety can influence the biological activity and pharmacokinetic properties of the resulting molecules. vulcanchem.com

Researchers have used the this compound scaffold to develop compounds with a range of therapeutic activities. For example, derivatives have been synthesized and investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov In one study, novel this compound derivatives showed promising anti-inflammatory and analgesic activities, with some compounds exhibiting enhanced gastric tolerability compared to existing drugs. researchgate.net

The this compound core has also been incorporated into molecules targeting specific enzymes and receptors. For instance, it is a feature in a class of small molecules that act as modulators of the NMDA receptor, which is involved in various neurological processes. vulcanchem.com Additionally, derivatives have been explored as potential anticancer agents. ontosight.aiontosight.ai

Table 2: Examples of Drug Candidates Developed Using the this compound Scaffold

Drug Candidate/Derivative ClassTherapeutic Target/IndicationKey Structural Feature
Thioureido quinazolinone derivativesAnti-inflammatory, AnalgesicThis compound core. researchgate.net
NMDA receptor modulatorsNeurological disordersThis compound core linked to a piperidine (B6355638) moiety. vulcanchem.com
Bruton's tyrosine kinase (BTK) inhibitorsAutoimmune diseases, CancerThis compound backbone.
CXCR4 modulatorsInflammatory diseasesThis compound group attached to a larger molecular structure. nih.gov

Prodrug Development Strategies

A prodrug is an inactive or less active medication that is metabolized (i.e., converted within the body) into an active drug. longdom.org This approach is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. ijpsjournal.com this compound derivatives have been utilized in prodrug development strategies. google.com

One notable example is in the context of antibody-directed enzyme prodrug therapy (ADEPT) for cancer. In this approach, a non-toxic prodrug is administered and then converted into a potent cytotoxic agent at the tumor site by an enzyme that has been targeted to the tumor. google.com 3-Fluorobenzamide derivatives of nitrogen mustards have been developed as prodrugs for this purpose. The benzamide (B126) portion of the molecule is cleaved by a specific enzyme to release the active anticancer drug. google.com

Another strategy involves modifying a known drug to enhance its properties. For example, N-[(3-chlorophenyl)methyl]-4-fluorobenzamide has been used as a precursor to synthesize more water-soluble derivatives of an anticonvulsant drug, with the goal of improving its bioavailability. smolecule.com

Modulation of Pharmacokinetic Profiles

The incorporation of a this compound moiety into a drug molecule can significantly influence its pharmacokinetic profile, which includes how the drug is absorbed, distributed, metabolized, and excreted by the body. The fluorine atom, in particular, can alter properties such as metabolic stability and bioavailability. ontosight.aivulcanchem.com

For instance, the fluorine atom in the para position of the benzamide can enhance electron-withdrawing effects, which may improve a compound's ability to cross cell membranes and bind to its target. vulcanchem.com This can lead to increased efficacy and a more favorable pharmacokinetic profile. Research on various this compound derivatives has shown that the presence of this group can contribute to desirable properties such as rapid absorption and sustained exposure in the brain for centrally acting drugs. vulcanchem.com

In the development of PET imaging agents, the this compound scaffold has been used to create molecules with good in vivo performance, demonstrating the scaffold's utility in designing compounds with appropriate pharmacokinetic properties for diagnostic applications. nih.gov

Agrochemical Applications

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. chemimpex.com It is used in the synthesis of herbicides and pesticides, contributing to the development of effective crop protection products. chemimpex.comsolubilityofthings.com

Intermediate in Herbicide and Pesticide Synthesis

This compound and its derivatives are used as intermediates in the production of various agrochemicals. chemimpex.comgoogle.com The inclusion of a fluorine atom in the molecular structure of a pesticide can significantly enhance its effectiveness and may even introduce a new mechanism of action. google.com

For example, fluorobenzamides are used in the synthesis of benzoylurea (B1208200) insecticides and herbicides. google.com These compounds are crucial for controlling a wide range of pests and weeds that can damage crops. The intermediate derivatization method, a strategy for discovering new agrochemicals, has utilized fluorobenzamides to construct novel molecules with herbicidal activity. researchgate.net

Specific examples of agrochemicals derived from fluorobenzamide intermediates include compounds with potential dual-action as fungicides and herbicides. vulcanchem.com The compound N-(2,2-dichloro-1-hydroxy-ethyl)-4-fluoro-benzamide is an example of a molecule with potential applications as a herbicide or pesticide, with the halogen atoms contributing to its potency. solubilityofthings.com

Advanced Materials Science

This compound serves as a valuable precursor and building block in the field of advanced materials science, contributing to the development of polymers and functional materials with tailored properties. Its incorporation into material structures can significantly enhance thermal, mechanical, electronic, and optical characteristics.

Synthesis of Polymers and Resins with Enhanced Properties

The structural rigidity and the presence of the fluorine atom in this compound make it a key component in synthesizing high-performance polymers, particularly semi-aromatic polyamides. These materials are sought after for their exceptional thermal stability and chemical resistance. chemimpex.com

Detailed research has focused on using 4-fluorobenzoyl chloride, a derivative of this compound, to create novel difluorobenzamide monomers. researchgate.netrsc.org These monomers, such as N,N′-bis(this compound)dicyclohexyl methane (B114726), are then polymerized with various bisphenols through nucleophilic polycondensation. rsc.orgresearchgate.netrsc.org The resulting semi-aromatic polyamides exhibit excellent thermal properties, including high glass transition temperatures (Tg) and thermal degradation temperatures (Td), making them suitable for high-temperature applications. researchgate.netresearchgate.net For instance, polyamides synthesized from these monomers have shown glass transition temperatures ranging from 134.4°C to 239°C and initial degradation temperatures between 405°C and 443°C. researchgate.netresearchgate.net

The mechanical properties of these polyamides are also noteworthy, demonstrating good tensile strength and melt flowability, which is advantageous for melt processing. researchgate.netrsc.org The incorporation of structures derived from this compound contributes to materials with enhanced durability and resistance to chemical attack; some variants can withstand harsh conditions, such as a 2 mol L⁻¹ sodium hydroxide (B78521) solution, for extended periods without losing mechanical strength. researchgate.net Beyond polyamides, this compound derivatives have also been noted in the context of producing specialized resins, such as yellow resins for use in solid dispersions. googleapis.com

Table 1: Thermal and Mechanical Properties of Semi-Aromatic Polyamides Derived from this compound Precursors

Polymer NameGlass Transition Temperature (Tg)5% Weight-Loss Temperature (T5%)Reference
Ph-DCM217.2 °C442.3 °C rsc.orgrsc.org
Ph-MCM236.9 °C429.8 °C rsc.orgrsc.org
Polyamide from BFID and BHPPE217 - 239 °C425 - 430 °C researchgate.netresearchgate.net
Polyamides from difluorobenzamide monomers and BHPPE134.4 – 195.6 °C405 – 443 °C researchgate.netresearchgate.net

Development of Materials with Specific Electronic and Optical Properties

The unique electronic nature of the fluorine atom makes this compound and its derivatives attractive for creating materials with specific electronic and optical functionalities. Research is ongoing to investigate how these compounds can be used to develop novel materials for various advanced applications.

One area of interest is in the development of fluorescent materials. Aromatic polyamides, which can be synthesized using building blocks structurally related to this compound, have been shown to exhibit strong blue fluorescence. scirp.org This property opens up potential applications in areas like light-emitting diodes (LEDs). scirp.org Furthermore, the molecular structure of compounds containing the fluorobenzamide moiety suggests potential for nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net The internal charge transfer within these molecules, influenced by the electron-withdrawing nature of the fluorine atom, is a key factor for NLO activity. researchgate.netvulcanchem.com

Research Tool in Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, this compound serves as a versatile scaffold and research tool. Its derivatives are employed to probe biological systems and understand complex molecular interactions.

Probes for Biochemical Assays

Derivatives of this compound have been successfully developed into molecular probes for use in biochemical assays and advanced imaging techniques. A prominent example is the synthesis of N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB), a radiolabeled probe for Positron Emission Tomography (PET) imaging. snmjournals.orgsnmjournals.org This probe has demonstrated high, melanin-specific uptake in melanoma cells, making it a promising agent for the high-contrast imaging of both primary and metastatic malignant melanoma. snmjournals.orgsnmjournals.org

The synthesis of ¹⁸F-DMFB involves a coupling reaction, and it has been shown to effectively target melanoma in animal models. snmjournals.org Beyond this specific probe, other research indicates that alkyne probes can be conjugated with radiolabeled this compound to create visualization tags for biochemical studies. frontiersin.org These tools are invaluable for studying enzyme activity and cellular signaling pathways.

Table 2: Research Applications of this compound-Based Probes

Probe DerivativeApplicationKey FindingReference
N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB)PET Imaging ProbeDemonstrated high melanin-targeting ability and tumor-specific uptake in malignant melanoma models. snmjournals.orgsnmjournals.org
Alkyne Probes with Radiolabeled this compoundBiochemical VisualizationCan be conjugated to tags like biotin (B1667282) for studying trypsin-like serine proteases. frontiersin.org
2-Amino-5-bromo-4-fluorobenzamideBiochemical AssaysUsed as a probe to study enzyme activities and protein interactions.

Studies of Protein-Ligand Interactions

This compound and its analogs are frequently used in studies of protein-ligand interactions, providing insights into metabolic pathways and potential therapeutic targets. chemimpex.comsmolecule.com The presence of the fluorine atom can enhance metabolic stability and binding affinity to various biological targets, while the amide and other functional groups can participate in crucial hydrogen bonding. smolecule.com

Molecular docking studies are often employed to predict the binding patterns of this compound derivatives within the active sites of enzymes. researchgate.net For example, such studies have been used to rationalize the selective binding of novel this compound derivatives to cyclooxygenase (COX-1 and COX-2) enzymes, which are important targets in anti-inflammatory drug discovery. researchgate.net The ability of these compounds to interact with specific molecular targets like enzymes or receptors allows researchers to explore and modulate cellular signaling pathways.

Analytical Chemistry Applications

In analytical chemistry, precision and accuracy are paramount. This compound serves a specific and important role as an analytical standard. chemimpex.com In this capacity, it is used as a reference material in various analytical methods, such as chromatography, to aid in the precise identification and quantification of other substances within complex mixtures. chemimpex.comvwr.com Its stability and well-characterized properties make it a reliable benchmark for ensuring the accuracy of analytical results.

Use as Analytical Standards

This compound serves as an analytical standard in various chemical analyses. chemimpex.com Its high purity and stable crystalline form make it a reliable reference material for the identification and quantification of related compounds. Analytical standards are crucial for ensuring the accuracy and comparability of results across different laboratories and methods.

In practice, this compound is utilized as a standard in analytical techniques to help in the precise quantification of other substances within complex mixtures. chemimpex.com For instance, it can be used to calibrate instruments and validate analytical methods. The availability of this compound with a purity of ≥98% facilitates its use as a reference standard. caymanchem.comtcichemicals.com

Below is a table summarizing the key properties of this compound relevant to its use as an analytical standard.

Table 1: Properties of this compound as an Analytical Standard

Property Value
Molecular Formula C₇H₆FNO chemimpex.com
Molecular Weight 139.13 g/mol chemimpex.comfishersci.com
CAS Number 824-75-9 nih.gov
Purity ≥98% caymanchem.comtcichemicals.com
Appearance White to almost white powder or crystal chemimpex.comtcichemicals.com

| Melting Point | 154-158 °C tcichemicals.comfishersci.com |

Furthermore, derivatives of this compound, such as 4-fluoro U-47931E, are also used as analytical reference standards, particularly in forensic and research applications. caymanchem.com These standards are essential for the accurate identification and quantification of novel psychoactive substances and other compounds of interest. LGC Standards, a provider of certified reference materials, offers various fluorobenzamide derivatives for use in highly accurate and reliable data analysis. lgcstandards.com

The following table lists compounds mentioned in this article.

Table 2: Compound Names

Compound Name
This compound
4-fluoro U-47931E
4-Bromo-2-fluorobenzamide
N-Ethyl-4-fluorobenzamide
2-Amino-4-fluorobenzamide
3-bromo-4-fluorobenzamide

Future Research Directions and Emerging Paradigms for 4 Fluorobenzamide

Exploration of Undiscovered Biological Activities

The 4-fluorobenzamide moiety is a recognized pharmacophore with a wide array of documented biological activities, including anti-inflammatory, analgesic, anticancer, and antidiabetic properties. researchgate.netresearchgate.net Derivatives of this compound have shown promise as potent non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced safety profiles and selectivity. researchgate.net Furthermore, certain derivatives have been investigated for their potential as anticancer agents. eurjchem.com

However, the full spectrum of this compound's biological activities remains largely uncharted territory. Future research should endeavor to systematically screen the compound and its derivatives against a diverse panel of biological targets. This could unearth previously unknown therapeutic applications. For instance, given the prevalence of the benzamide (B126) scaffold in neurologically active compounds, exploring the potential of this compound derivatives in treating neurological and psychiatric disorders could be a fruitful area of investigation. dcu.ie Additionally, with the rise of antibiotic resistance, a thorough evaluation of its antimicrobial and antifungal properties is warranted. rsc.org

Advanced Mechanistic Investigations at Molecular Level

A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is paramount for rational drug design and optimization. While some studies have utilized molecular docking to predict binding interactions with enzymes like COX-1 and COX-2, more sophisticated techniques are needed to elucidate the precise mechanisms of action. researchgate.net

Future research should employ a combination of experimental and computational approaches to unravel these molecular intricacies. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of this compound derivatives in complex with their biological targets. Furthermore, advanced spectroscopic methods and molecular dynamics simulations can offer insights into the dynamic nature of these interactions. A key area of focus should be understanding how the fluorine atom at the 4-position influences binding affinity, selectivity, and pharmacokinetic properties.

Innovative Synthetic Methodologies

While traditional methods for synthesizing this compound exist, there is a growing demand for more efficient, cost-effective, and environmentally friendly synthetic routes. google.com Recent advancements have explored the use of novel catalytic systems and green chemistry principles to streamline the synthesis of benzamide derivatives. researchgate.net

One promising approach involves the hydration of nitriles to amides using a water extract of pomelo peel ash (WEPPA), which avoids the need for external transition metals, bases, or organic solvents. mdpi.com This method has demonstrated moderate to excellent yields for a broad range of substrates, including the synthesis of this compound. researchgate.netmdpi.com Another innovative strategy involves the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide via a PhIO-mediated oxidation reaction, offering an environmentally friendly and efficient pathway. mdpi.com Future research should continue to explore and refine these and other novel synthetic methodologies, with a focus on improving atom economy, reducing waste, and utilizing renewable resources.

Development of Novel Derivatization Strategies

The derivatization of the this compound scaffold presents a powerful strategy for modulating its physicochemical properties and enhancing its biological activity. By introducing various functional groups at different positions of the benzamide ring, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic profile.

A study on novel this compound-based derivatives demonstrated that the introduction of a 4-chlorophenyl moiety resulted in a compound with potent anti-inflammatory and analgesic activities and a remarkable gastric tolerability profile. researchgate.netnih.gov This highlights the potential of strategic derivatization to develop safer and more effective therapeutic agents. Future derivatization strategies could explore the incorporation of diverse heterocyclic moieties, which are known to impart a wide range of biological activities. rsc.org Furthermore, the application of modern derivatization techniques, such as those used for enhancing the analytical performance of natural products, could be adapted for this compound to create novel compounds with improved properties. nih.gov

Computational Design of Enhanced Bioactivity

The integration of computational tools in the drug discovery process has revolutionized the way new therapeutic agents are designed. In the context of this compound, computational approaches can be instrumental in predicting the biological activity of novel derivatives and guiding their synthesis.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have already been employed to understand the structural requirements for the anti-inflammatory activity of this compound derivatives. researchgate.netdntb.gov.ua Future research should leverage more advanced computational methods, such as density functional theory (DFT) and Hirshfeld surface analysis, to gain a deeper understanding of the electronic and structural properties of these molecules. eurjchem.comdntb.gov.ua These computational insights can be used to design new derivatives with enhanced binding affinity, improved selectivity, and optimized pharmacokinetic profiles, thereby accelerating the development of new drugs based on the this compound scaffold.

Assessment of Environmental Impact and Biodegradation

Benzamides, as a class of compounds, can be subject to microbial degradation in the environment. nih.gov The rate and extent of this degradation are influenced by various factors, including the chemical structure of the compound and the specific environmental conditions. fiveable.me For instance, the presence of substituents on the benzene (B151609) ring can affect the susceptibility of the compound to microbial attack. fiveable.me

Future research should focus on conducting specific studies to evaluate the environmental fate of this compound. This would involve investigating its persistence in soil and water, its potential for bioaccumulation, and its toxicity to various organisms. europa.eu Understanding the biodegradation pathways of this compound is also essential. Studies on related compounds like 2,6-dichlorobenzamide (B151250) have shown that hydrolysis is a key degradation mechanism. nih.gov Similar investigations for this compound would help in predicting its environmental behavior and developing strategies for its potential remediation if required. The ultimate goal is to ensure that the development and application of this compound-based products are conducted in an environmentally responsible manner. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluorobenzamide, and how are reaction conditions optimized?

  • This compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-fluorobenzoyl chloride with ammonia or ammonium hydroxide under controlled pH (7–9) and low temperatures (0–5°C) to minimize hydrolysis . Yield optimization (e.g., 85% in EtOAC/petroleum ether) requires stoichiometric balancing and inert atmospheres. Alternative routes include catalytic amidation of 4-fluorobenzoic acid using coupling agents like EDC/HOBt .

Q. How is this compound characterized using spectroscopic techniques?

  • 1H/13C NMR : Peaks at δ 7.85–7.81 (2H, aromatic), 7.15–7.10 (2H, aromatic), and 5.96 (2H, NH2) confirm the benzamide backbone. The 19F NMR signal at δ -109.63 ppm verifies para-fluorine substitution . FT-IR : A strong C=O stretch at ~1660 cm⁻¹ and N-H bends at ~3350 cm⁻¹ are diagnostic. Mass Spectrometry : HRMS (ESI+) yields [M+H]+ at m/z 154.0521 (C7H6FNO+) .

Q. What key chemical properties influence this compound’s reactivity in medicinal chemistry?

  • The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., by amines or thiols). Solubility in polar aprotic solvents (DMSO, DMF) and melting point (150–153°C) are critical for reaction design .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software elucidate the molecular geometry of this compound derivatives?

  • Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, in N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, the C–F bond is 1.3579 Å, and dihedral angles between aromatic rings (31.99°) reveal steric effects . Intramolecular hydrogen bonds (N–H⋯S/O) stabilize conformations, validated via Hirshfeld surface analysis .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

  • Discrepancies in enzyme inhibition (e.g., carbonic anhydrase vs. COX-2) arise from assay conditions (pH, substrate concentration). Comparative studies using standardized protocols (e.g., fixed IC50 determination via fluorometric assays) and structural analogs (e.g., triazole derivatives) clarify structure-activity relationships (SAR) .

Q. How are structure-activity relationships (SAR) analyzed for this compound-based anticancer agents?

  • Step 1 : Synthesize derivatives (e.g., N-(5-benzylthio-triazolyl)-4-fluorobenzamide) with varied substituents.
  • Step 2 : Evaluate cytotoxicity via MTT assays (e.g., IC50 = 12.3 µM against MCF-7 cells).
  • Step 3 : Correlate electronic (Hammett σ values) and steric parameters (molar refractivity) with activity using QSAR models .

Q. What experimental approaches determine the enzyme inhibition mechanisms of this compound derivatives?

  • Kinetic Studies : Lineweaver-Burk plots identify competitive/non-competitive inhibition. For example, this compound derivatives show mixed inhibition against carbonic anhydrase (Ki = 0.8 µM) .
  • Docking Simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., hydrogen bonding with His94 in COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzamide
Reactant of Route 2
4-Fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.